Introduction: The Strategic Importance of Fluorinated Pyridines
Introduction: The Strategic Importance of Fluorinated Pyridines
An In-Depth Technical Guide to 2,3-Difluoro-5-iodopyridine
This guide provides a comprehensive technical overview of 2,3-Difluoro-5-iodopyridine, a key building block for researchers, medicinal chemists, and professionals in drug development and material science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use in complex molecular synthesis.
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of diseases.[1] The introduction of fluorine atoms into these scaffolds can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-5-iodopyridine emerges as a particularly valuable synthetic intermediate due to its unique trifunctionalized structure. The electron-withdrawing fluorine atoms activate the pyridine ring, while the iodine atom provides a versatile handle for a multitude of cross-coupling reactions. This combination allows for the precise and strategic construction of complex, highly functionalized heterocyclic compounds, accelerating the discovery of novel therapeutic agents and advanced materials.[2][3]
Physicochemical Properties and Specifications
Accurate characterization of a reagent is fundamental to its effective use. 2,3-Difluoro-5-iodopyridine is a solid at room temperature with a distinct set of properties that dictate its handling and reaction conditions.
| Property | Value | Reference |
| CAS Number | 851386-35-1 | [4] |
| Molecular Formula | C₅H₂F₂IN | [2][5] |
| Molecular Weight | 240.98 g/mol | [2][5] |
| Appearance | Solid | |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | 206.6 ± 35.0 °C at 760 mmHg | [2] |
| Density | 2.129 g/cm³ | [2] |
| SMILES | Ic1cnc(c(c1)F)F | [4] |
| InChI Key | PERMDYZFNQIKBL-UHFFFAOYSA-N (for chloro analog) |
Synthesis and Mechanistic Considerations
The synthesis of 2,3-difluoro-5-halopyridines typically involves a halogen exchange (HALEX) reaction from a polychlorinated or polybrominated pyridine precursor. The key to this transformation is the nucleophilic aromatic substitution (SNAr) of chlorine or bromine atoms with fluorine, a reaction driven by the high lattice energy of the resulting metal halide salt.
A common and industrially scalable approach utilizes potassium fluoride (KF) as the fluorinating agent in a polar aprotic solvent, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.[6][7]
Conceptual Synthesis Workflow
The diagram below illustrates a plausible synthetic pathway for 2,3-difluoro-5-halopyridines, which can be adapted for the iodo-derivative. The process begins with a trihalopyridine and proceeds through a stepwise halogen exchange.
Caption: Conceptual workflow for the synthesis of 2,3-difluoro-5-halopyridines via HALEX reaction.
Exemplary Synthesis Protocol (Adapted from Halogen Analogs)
This protocol is adapted from patented procedures for related 5-chloro and 5-bromo analogs and should be considered a representative methodology.[6][7] Direct iodination or synthesis from an iodo-precursor may require different conditions.
Objective: To synthesize 2,3-Difluoro-5-iodopyridine.
Materials:
-
2,3,5-Triiodopyridine (or appropriate precursor)
-
Anhydrous Potassium Fluoride (KF), finely divided/spray-dried
-
Phase-Transfer Catalyst (e.g., tetraphenylphosphonium bromide)
-
Polar Aprotic Solvent (e.g., Sulfolane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a multi-necked, flame-dried reactor equipped with a mechanical stirrer, condenser, thermocouple, and inert gas inlet with anhydrous potassium fluoride and the phase-transfer catalyst.
-
Solvent Addition: Add the polar aprotic solvent (e.g., Sulfolane) to the reactor.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the mixture to a high temperature (e.g., 180-190 °C) with vigorous stirring. The use of a phase-transfer catalyst is crucial as it forms a complex with the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.
-
Substrate Addition: Slowly add the 2,3,5-trihalopyridine precursor to the heated mixture. The reaction is highly exothermic and addition rate should be controlled to maintain the desired temperature.
-
Staged Heating: Maintain the temperature for several hours (e.g., 5-10 hours) to facilitate the first substitution. Subsequently, increase the temperature (e.g., to 200-210 °C) for an extended period (e.g., 10-15 hours) to drive the second fluorination, which requires more energy.[7]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the mono- and di-fluorinated products.
-
Workup & Isolation: Upon completion, cool the reaction mixture. The product is typically isolated by distillation under reduced pressure. Further purification can be achieved by silica gel column chromatography.
Causality and Experimental Choices:
-
Anhydrous Conditions: KF and the reaction environment must be scrupulously dry. Water will solvate the fluoride ions, drastically reducing their nucleophilicity and leading to low yields.
-
Polar Aprotic Solvent: Solvents like Sulfolane are chosen for their high boiling points and ability to solvate cations while leaving anions (fluoride) relatively unsolvated and highly reactive.
-
Phase-Transfer Catalyst: This is essential for solubilizing the inorganic fluoride salt in the organic reaction medium, thereby accelerating the reaction rate significantly.
-
Staged Temperature Profile: The C-Cl (or C-Br/C-I) bonds on the pyridine ring have different reactivities towards SNAr. A lower initial temperature allows for the selective formation of the mono-fluorinated intermediate, while a higher temperature is required to replace the second, less reactive halogen.[7]
Applications in Drug Discovery and Organic Synthesis
The true value of 2,3-Difluoro-5-iodopyridine lies in its capacity as a versatile building block.[2] The iodine atom at the C5 position is an exceptional functional group for introducing molecular diversity.
Cross-Coupling Reactions
The C-I bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for linking aryl or heteroaryl fragments.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a common structural motif in bioactive molecules.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many pharmaceutical compounds.
Logical Flow of Application in Synthesis
The strategic use of 2,3-Difluoro-5-iodopyridine in a multi-step synthesis is depicted below.
Caption: Strategic application of 2,3-Difluoro-5-iodopyridine in building molecular diversity.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2,3-Difluoro-5-iodopyridine is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar halo-pyridines.[8][9][10][11]
Hazard Identification (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid all personal contact, including inhalation. Prevent dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Collect the material in a sealed container for proper disposal.
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Recommended storage temperature is often refrigerated (2-8°C).[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2,3-Difluoro-5-iodopyridine is a high-value, strategic building block that empowers chemists to construct complex molecules with precision and efficiency. Its trifunctional nature—an activated pyridine ring, two fluorine substituents for modulating properties, and a versatile iodine handle for diversification—makes it an indispensable tool in the pipeline of drug discovery, agrochemical development, and material science. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in creating the next generation of innovative chemical entities.
References
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2,3-Difluoro-5-iodopyridine [CAS: 851386-35-1]. Ivy Fine Chemicals. Available at: [Link]
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2,3-difluoro-5-iodopyridine CAS#: • ChemWhat. ChemWhat. Available at: [Link]
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5-Iodo-2,3-difluoropyridine. MySkinRecipes. Available at: [Link]
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5-Chloro-2,3-difluoro-4-iodopyridine. BuyersGuideChem. Available at: [Link]
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The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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5-Fluoro-2-iodopyridine. PubChem. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
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